

Sourcing Analytical Standards for (3-bromothiophen-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Bromothiophen-2-YL)methanol

Cat. No.: B151471

[Get Quote](#)

For researchers, scientists, and drug development professionals, the procurement of high-purity analytical standards is a critical first step in ensuring the accuracy and reliability of experimental results. **(3-bromothiophen-2-yl)methanol**, a substituted thiophene derivative, serves as a key building block in the synthesis of various pharmaceutical and materials science compounds. This guide provides a comparative overview of commercially available analytical standards for **(3-bromothiophen-2-yl)methanol**, outlines detailed experimental protocols for its characterization, and presents a logical workflow for the selection and qualification of such standards.

Comparison of Commercial Suppliers

The selection of a suitable analytical standard involves careful consideration of purity, availability, cost, and the supporting documentation provided by the supplier. Below is a comparison of offerings for **(3-bromothiophen-2-yl)methanol** from various chemical suppliers. It is important to note that while suppliers provide purity information, direct comparative experimental data is often unavailable, necessitating in-house verification.

Supplier	CAS Number	Molecular Weight	Stated Purity	Available Quantities	Price (USD)	Certificate of Analysis (CoA)
Achmem	70260-17-2	193.06	95%	5g, 10g, 25g, 50g, 100g	\$144 - \$2,603	Available on request
BLDpharm	70260-17-2	193.06	Information not readily available	Varies	Inquire for pricing	Available
PubChem Vendors	70260-17-2	193.06	Varies by supplier	Varies	Varies	Varies by supplier
ChemicalBook	70260-17-2	193.06	Varies by supplier	Varies	Varies	Varies by supplier

Note: Pricing and availability are subject to change. Researchers are advised to contact suppliers directly for the most current information and to request a Certificate of Analysis for specific lot numbers.

Experimental Protocols for Standard Qualification

Upon receipt of a candidate analytical standard, it is imperative to perform in-house qualification to verify its identity, purity, and suitability for its intended use. Below are detailed experimental protocols for the characterization of **(3-bromothiophen-2-yl)methanol** using common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the **(3-bromothiophen-2-yl)methanol** standard and to identify any potential impurities.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
- Gradient Program:
 - 0-5 min: 30% Acetonitrile
 - 5-20 min: 30-80% Acetonitrile
 - 20-25 min: 80% Acetonitrile
 - 25-30 min: 30% Acetonitrile
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 230 nm.
- Injection Volume: 10 μ L.
- Column Temperature: 30°C.

Procedure:

- Standard Preparation: Accurately weigh approximately 10 mg of the **(3-bromothiophen-2-yl)methanol** standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
- Sample Preparation: Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
- Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
- Data Analysis: Calculate the area percentage of the main peak to determine the purity of the standard. Identify and, if possible, quantify any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

Objective: To confirm the identity of **(3-bromothiophen-2-yl)methanol** and to detect any volatile organic impurities.

Instrumentation and Conditions:

- GC-MS System: A standard GC-MS system.
- Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μ m).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Inlet Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes.
 - Ramp to 250°C at 10°C/min, hold for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: 50-400 amu.

Procedure:

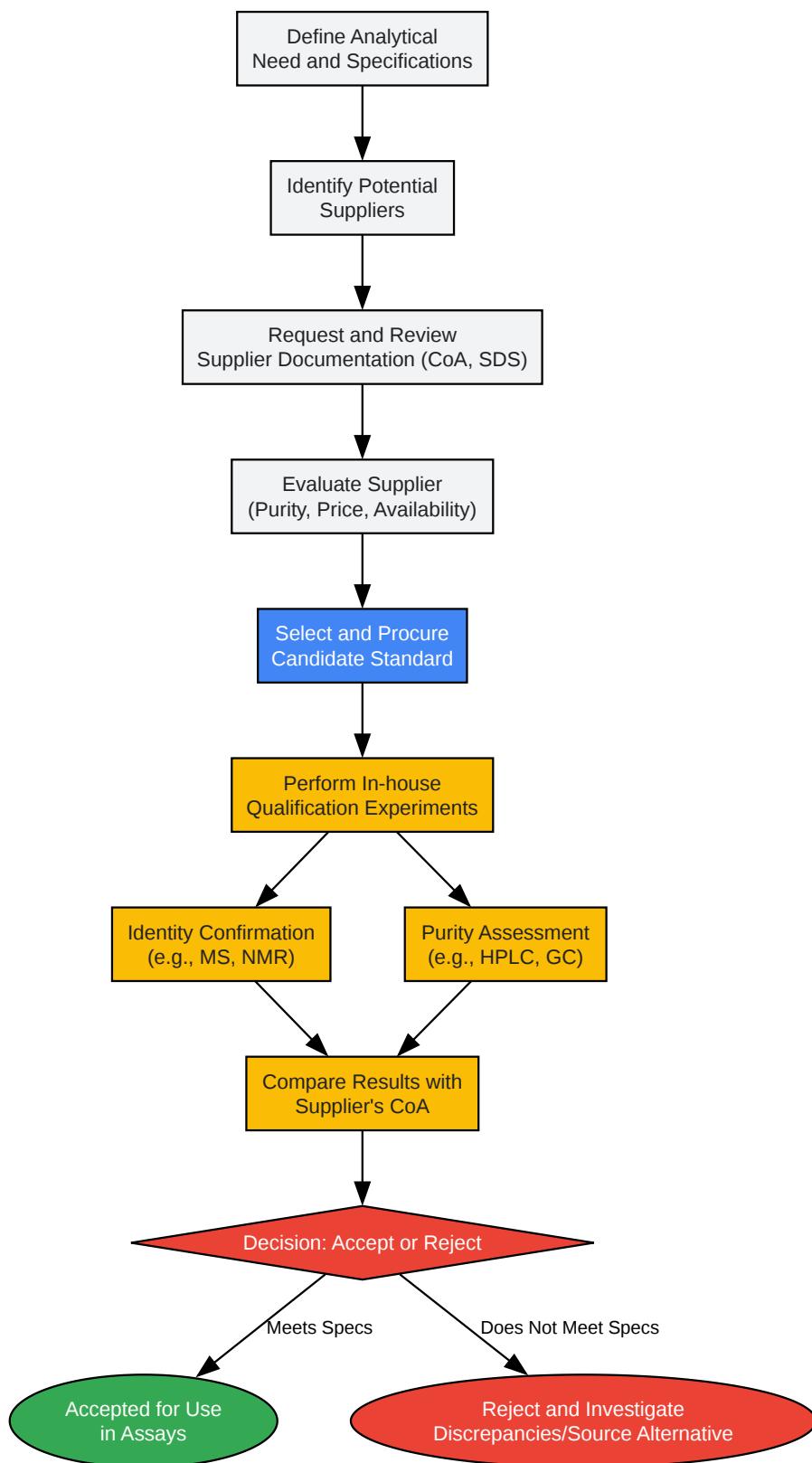
- Sample Preparation: Prepare a dilute solution of the standard (approximately 100 μ g/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- Analysis: Inject 1 μ L of the prepared sample into the GC-MS system.

- Data Analysis: Compare the obtained mass spectrum of the major peak with a reference spectrum to confirm the identity of **(3-bromothiophen-2-yl)methanol**. Analyze the chromatogram for any additional peaks that may indicate the presence of volatile impurities.

Nuclear Magnetic Resonance (^1H NMR) for Structural Confirmation

Objective: To confirm the chemical structure of **(3-bromothiophen-2-yl)methanol**.

Instrumentation and Conditions:


- NMR Spectrometer: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Internal Standard: Tetramethylsilane (TMS).

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the standard in approximately 0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS as an internal standard.
- Data Acquisition: Acquire the ^1H NMR spectrum according to the instrument's standard procedures.
- Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, integration values, and coupling patterns of the signals to confirm that they are consistent with the expected structure of **(3-bromothiophen-2-yl)methanol**.

Workflow for Sourcing and Qualification of Analytical Standards

The following diagram illustrates a logical workflow for the selection and qualification of an analytical standard for research and development purposes.

[Click to download full resolution via product page](#)

Caption: Workflow for Sourcing and Qualifying an Analytical Standard.

By following a systematic approach to sourcing and rigorously qualifying analytical standards, researchers can significantly enhance the quality and reproducibility of their scientific work.

This guide provides a framework for making informed decisions when procuring **(3-bromothiophen-2-yl)methanol** and for verifying its quality upon receipt.

- To cite this document: BenchChem. [Sourcing Analytical Standards for (3-bromothiophen-2-yl)methanol: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151471#sourcing-analytical-standards-for-3-bromothiophen-2-yl-methanol\]](https://www.benchchem.com/product/b151471#sourcing-analytical-standards-for-3-bromothiophen-2-yl-methanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com